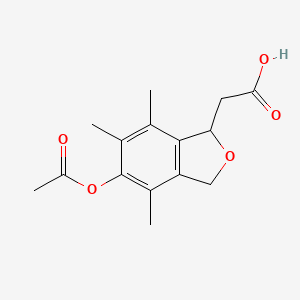
2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as free radical cyclization, proton quantum tunneling, and microwave-assisted synthesis . For 2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-, a common synthetic route may involve the cyclization of appropriate precursors under controlled conditions to form the benzofuran core, followed by functionalization to introduce the acetyloxy and trimethyl groups.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and selectivity. The use of catalysts such as palladium or copper in combination with suitable ligands can facilitate the formation of the benzofuran ring and subsequent functionalization steps . These methods are optimized for large-scale production, ensuring high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Applications De Recherche Scientifique
2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial and anticancer properties.
Uniqueness
Its trimethyl and acetyloxy groups may enhance its stability, solubility, and bioactivity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C15H18O5 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-(5-acetyloxy-4,6,7-trimethyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C15H18O5/c1-7-8(2)15(20-10(4)16)9(3)11-6-19-12(14(7)11)5-13(17)18/h12H,5-6H2,1-4H3,(H,17,18) |
Clé InChI |
CEMTVTKHZXRONB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1C(OC2)CC(=O)O)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)
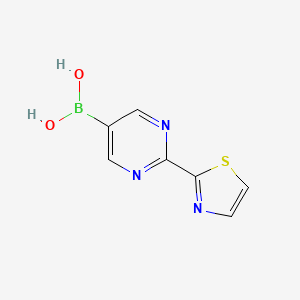
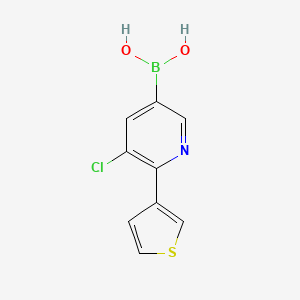
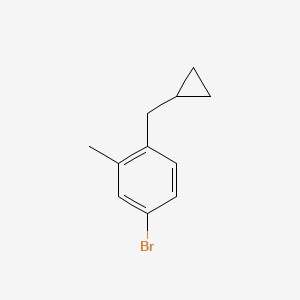
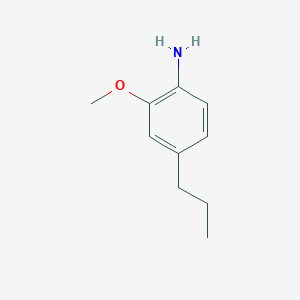
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)
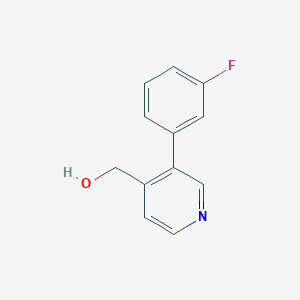
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)
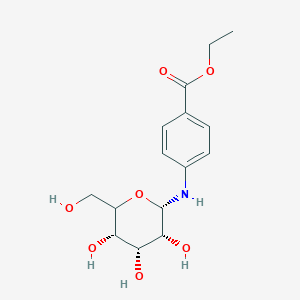
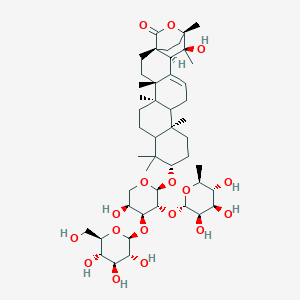
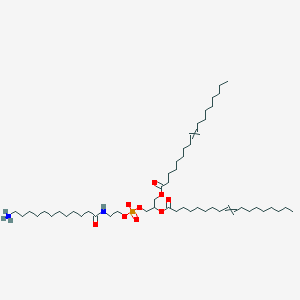
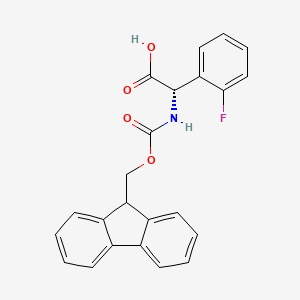
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
